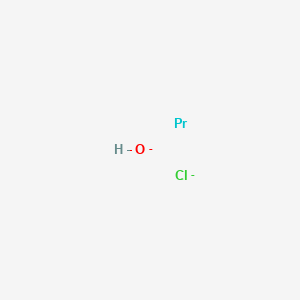
Praseodymium;chloride;hydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Praseodymium chloride hydroxide is a compound that combines praseodymium, a rare-earth metal, with chloride and hydroxide ions. Praseodymium is a member of the lanthanide series and is known for its high magnetic susceptibility and various industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
Praseodymium chloride hydroxide can be synthesized through hydrothermal methods. One common approach involves reacting praseodymium metal or praseodymium carbonate with hydrochloric acid, followed by the addition of water to form the hydroxide . The reaction conditions typically involve high temperatures and pressures to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of praseodymium chloride hydroxide often involves the extraction of praseodymium from its ores, followed by conversion to the chloride form using hydrochloric acid. The resulting praseodymium chloride is then treated with water to produce praseodymium chloride hydroxide .
Chemical Reactions Analysis
Types of Reactions
Praseodymium chloride hydroxide undergoes various chemical reactions, including:
Oxidation: Praseodymium can be oxidized to form praseodymium oxide.
Reduction: Reduction reactions can convert praseodymium compounds to lower oxidation states.
Substitution: Praseodymium chloride hydroxide can participate in substitution reactions where chloride or hydroxide ions are replaced by other anions.
Common Reagents and Conditions
Common reagents used in reactions with praseodymium chloride hydroxide include hydrochloric acid, water, and various oxidizing or reducing agents. Reaction conditions often involve controlled temperatures and pressures to achieve the desired chemical transformations .
Major Products Formed
Major products formed from reactions involving praseodymium chloride hydroxide include praseodymium oxide, praseodymium salts, and various substituted praseodymium compounds .
Scientific Research Applications
Praseodymium chloride hydroxide has several scientific research applications, including:
Medical Imaging: Praseodymium compounds are used in medical imaging devices that require specialized lenses and mirrors.
Radiation Measurement: Praseodymium is used in scintillation counters to measure radiation levels.
Material Science: It is utilized in the development of new materials with unique optical and magnetic properties.
Mechanism of Action
The mechanism of action of praseodymium chloride hydroxide involves its ability to interact with various molecular targets and pathways. In catalysis, for example, praseodymium chloride hydroxide can promote the dispersion and stabilization of active species, enhancing the efficiency of catalytic reactions . The compound’s hydroxyl and oxygen vacancy-rich structure facilitates the dissociation of water molecules, contributing to improved catalytic performance .
Comparison with Similar Compounds
Praseodymium chloride hydroxide can be compared with other praseodymium compounds, such as:
Praseodymium chloride: A common halide of praseodymium with similar reactivity but different applications.
Praseodymium oxide: Known for its use in ceramics and glass manufacturing.
Praseodymium fluoride: Used in the production of high-strength materials and optical devices.
Properties
CAS No. |
61701-32-4 |
|---|---|
Molecular Formula |
ClHOPr-2 |
Molecular Weight |
193.37 g/mol |
IUPAC Name |
praseodymium;chloride;hydroxide |
InChI |
InChI=1S/ClH.H2O.Pr/h1H;1H2;/p-2 |
InChI Key |
FIUGNFDFHKXBBP-UHFFFAOYSA-L |
Canonical SMILES |
[OH-].[Cl-].[Pr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















